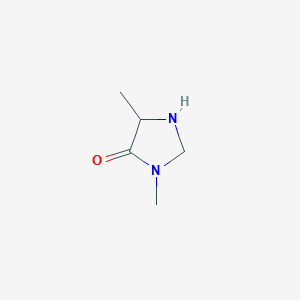

1,4-Dimethyl-5-imidazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Dimethyl-5-imidazolidinone is a type of imidazolidinone, which is a class of 5-membered ring heterocycles . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .

Synthesis Analysis

The synthesis of imidazolidinones can be achieved through various methods. For instance, 4-imidazolidinones can be prepared from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone . Another method involves a nickel-catalyzed cycloaddition of aziridines with isocyanates, which smoothly yields iminooxazolidine derivatives . With a longer reaction time, the iminooxazolidine can isomerize to the corresponding imidazolidinone derivatives .Molecular Structure Analysis

Imidazolidinones are structurally related to imidazolidine and feature a saturated C3N2 nucleus . They have a urea or amide functional group in the 2 or 4 positions .Chemical Reactions Analysis

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .Physical And Chemical Properties Analysis

1,4-Dimethyl-5-imidazolidinone is a colorless, transparent, high polar solvent with high thermal and chemical stability and non-corrosiveness .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones

DMI is used in the catalytic synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones . The review identifies four main approaches to imidazolidin-2-one derivatives:

Electrodeposition of Magnesium

DMI is used in the electrodeposition of magnesium . It has good chemical compatibility with metallic magnesium and is used in the electrolyte composed of DMI and bis (trifluoromethane sulfonyl)imide magnesium (Mg (TFSI) 2) at room temperature .

Solvent in Detergents

DMI has strong dissolving power and is used in detergents such as paint peeling agents and photoresist stripping agents .

Production of Di- and Tri-substituted Imidazolones

DMI is used in the production of di- and tri-substituted imidazolones .

Pharmacological Applications

5-Imidazolinone derivatives, which can be synthesized using DMI, are used in various pharmacological applications .

Synthesis of Pharmaceuticals and Natural Products

2-Imidazolidinone and its analogues, which can be synthesized using DMI, are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Safety and Hazards

1,4-Dimethyl-5-imidazolidinone is considered hazardous. It is combustible, harmful if swallowed, and causes serious eye damage. It is also suspected of damaging fertility or the unborn child .

Relevant Papers A first-principles density functional theory investigation has been conducted on tailoring the fundamental reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone (DMI) through the urea method with water serving as both solvent and catalyst .

Wirkmechanismus

Target of Action

1,4-Dimethyl-5-imidazolidinone is a member of the imidazolidinones, a class of 5-membered ring heterocycles Imidazolidinones are known to interact with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones .

Mode of Action

1,4-Dimethyl-5-imidazolidinone, like other imidazolidinones, works by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s Lowest Unoccupied Molecular Orbital (LUMO), facilitating further chemical reactions .

Biochemical Pathways

Imidazolidinones are key components in a variety of functional molecules and find applications in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Pharmacokinetics

It’s worth noting that 1,4-dimethyl-5-imidazolidinone is a polar solvent , which could influence its pharmacokinetic properties.

Result of Action

It is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .

Action Environment

It can be used as a solvent for room temperature electrodeposition of magnesium in terms of chemical stability .

Eigenschaften

IUPAC Name |

3,5-dimethylimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-5(8)7(2)3-6-4/h4,6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZBJFGUILDYED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CN1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-5-imidazolidinone | |

CAS RN |

82044-01-7 |

Source

|

| Record name | 3,5-dimethylimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7-ethyl-8-(methoxycarbonyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B2622732.png)

![1-[[1-[(3-Chlorophenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole](/img/structure/B2622733.png)

![5-Benzyl-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2622737.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622739.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2622742.png)

![3-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2622743.png)

![2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2622746.png)